N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and chemical research. It is known for its complex structure, which includes a piperidine ring substituted with ethanesulfonyl and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions. These methods are designed to optimize the yield and reduce production costs while maintaining the compound’s integrity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it valuable in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor of the HER2 receptor, a protein involved in cell growth and differentiation. By binding to this receptor, the compound can block the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
- N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(METHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
- N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(BENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Comparison: Compared to similar compounds, N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the ethanesulfonyl group. This group enhances the compound’s solubility and stability, making it more effective in certain applications. Additionally, its specific molecular structure allows for selective binding to the HER2 receptor, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-6-26(24,25)22-11-9-17(10-12-22)20(23)21-19(14(2)3)18-8-7-15(4)13-16(18)5/h7-8,13-14,17,19H,6,9-12H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELJNIYFMZELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=C(C=C(C=C2)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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